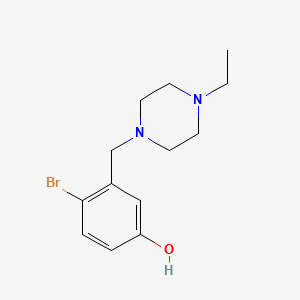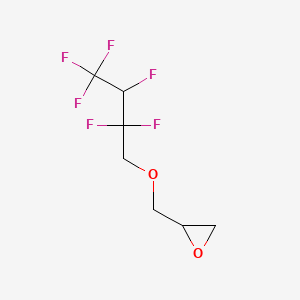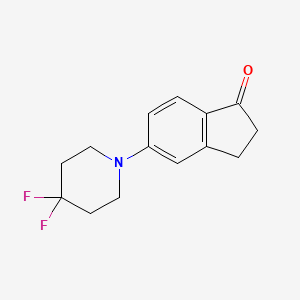
Cytidine, cytidylyl-(3'-->5')-, monoammonium salt (8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt (8CI,9CI) is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of two cytidine molecules linked by a phosphodiester bond between the 3’ and 5’ positions. This compound is often used in research and industrial applications due to its unique properties and functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves the condensation of two cytidine molecules. This reaction typically requires the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) to facilitate the formation of the phosphodiester bond. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is scaled up using automated synthesizers that can handle large volumes of reagents and solvents. The process involves continuous monitoring and optimization of reaction parameters to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert it back to its monomeric cytidine units.
Substitution: Nucleophilic substitution reactions can modify the cytidine moieties or the phosphodiester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Uridine derivatives.
Reduction: Monomeric cytidine units.
Substitution: Modified cytidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Plays a role in studying DNA and RNA interactions, replication, and transcription processes.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Wirkmechanismus
The mechanism of action of Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt involves its incorporation into nucleic acids, where it can influence the structure and function of DNA and RNA. It can act as a substrate for various enzymes, including polymerases and nucleases, affecting processes such as replication, transcription, and repair. The phosphodiester linkage between the cytidine units is crucial for its biological activity, as it mimics the natural backbone of nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Uridine, uridylyl-(3’–>5’)-, monoammonium salt
- Adenosine, adenylyl-(3’–>5’)-, monoammonium salt
- Guanosine, guanylyl-(3’–>5’)-, monoammonium salt
Uniqueness
Cytidine, cytidylyl-(3’–>5’)-, monoammonium salt is unique due to its specific cytidine-cytidine linkage, which imparts distinct properties compared to other nucleotide analogs. Its ability to form stable phosphodiester bonds and participate in various biochemical reactions makes it a valuable tool in research and industrial applications.
Eigenschaften
Molekularformel |
C18H29N7O12P+ |
|---|---|
Molekulargewicht |
566.4 g/mol |
IUPAC-Name |
azanium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P.H3N/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30;/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30);1H3/p+1/t7-,8-,11-,12-,13-,14-,15-,16-;/m1./s1 |
InChI-Schlüssel |
JGKVVMBBXIPZIL-ZNFCZCJPSA-O |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O.[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
![4'-Amino-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B12080934.png)
![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)

![[1,1'-Biphenyl]-4-amine, 2'-(phenylmethoxy)-](/img/structure/B12080960.png)


![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![2-cyclopenta[b]pyran-2-yl-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B12080977.png)
![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)

